molecular formula C14H18O2 B13899995 2-(1-Hydroxycyclohexyl)-1-phenylethanone CAS No. 57213-26-0

2-(1-Hydroxycyclohexyl)-1-phenylethanone

Cat. No.: B13899995
CAS No.: 57213-26-0
M. Wt: 218.29 g/mol
InChI Key: HRPUANCEDYZMFT-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-1-phenylethanone (CAS 57213-26-0) is a high-purity organic compound serving as a versatile building block in advanced research and development. Its structure, featuring both hydroxy and ketone functional groups on a rigid cycloaliphatic and aromatic framework, allows for diverse chemical transformations, making it particularly valuable in organic synthesis . A primary research application of this compound and its analogs is in the development of novel therapeutics for neurodegenerative diseases. Rational drug design has utilized its core structure to create potent mitofusin activators, which help reverse mitochondrial fragmentation associated with conditions like Charcot-Marie-Tooth disease type 2A (CMT2A) and amyotrophic lateral sclerosis (ALS) . These small molecule agonists mimic critical amino acids in the MFN2 protein, promoting mitochondrial fusion and demonstrating improved pharmacokinetic properties, including enhanced stability and central nervous system exposure in preclinical models . Furthermore, related hydroxycyclohexyl phenyl ketone structures are widely recognized as highly efficient photoinitiators, such as Irgacure 184, in UV-radiation-curable technologies . They are instrumental in initiating photopolymerization for various applications, including 3D printing, plastic coatings, inks, and dental materials, due to their high initiation efficiency and low-yellowing characteristics . Ecotoxicological studies on a closely related plastic additive, 1-Hydroxycyclohexyl phenyl ketone (1-HCHPK), indicate that it poses a low acute hazard to freshwater microcrustaceans like Daphnia magna at concentrations below 1 mg/L, with no observed long-term effects on organismal fitness in multi-generational studies conducted in natural waters . As a chemical reagent, this compound is a critical intermediate for constructing complex molecules, with uses in the preparation of potential central nervous system agents, fragrances, and specialty polymers . This product is intended For Research Use Only. It is not intended for personal, household, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

57213-26-0

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(1-hydroxycyclohexyl)-1-phenylethanone

InChI

InChI=1S/C14H18O2/c15-13(12-7-3-1-4-8-12)11-14(16)9-5-2-6-10-14/h1,3-4,7-8,16H,2,5-6,9-11H2

InChI Key

HRPUANCEDYZMFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(1-Hydroxycyclohexyl)-1-phenylethanone

Detailed Stepwise Preparation Process

Acidylation to Prepare Cyclohexanecarbonyl Chloride
  • Starting Material: Hexahydrobenzoic acid (cyclohexanecarboxylic acid)
  • Reagent: Phosphorus trichloride (PCl3)
  • Conditions: Heating at 33–60 °C for 4 hours under stirring
  • Reaction: Conversion of acid to acid chloride (cyclohexanecarbonyl chloride)
  • Optimal weight ratio: Hexahydrobenzoic acid to PCl3 is approximately 1.8–2:1
  • Outcome: Acid chloride intermediate for Friedel-Crafts acylation
Friedel-Crafts Acylation (Fu-Ke Reaction)
  • Reactants: Cyclohexanecarbonyl chloride and benzene
  • Catalyst: Aluminum chloride (AlCl3)
  • Conditions: Cooling to 5–15 °C during addition, then stirring at 13–15 °C for at least 2.5 hours
  • Weight ratios: Benzene : AlCl3 : cyclohexanecarbonyl chloride ≈ 9 : 3 : 3.16
  • Reaction: Electrophilic aromatic substitution to form phenylcyclohexanone intermediate
  • Workup: Hydrolysis with dilute hydrochloric acid (1.5–2.5%) to remove aluminum salts and isolate the ketone
Chlorination of Phenylcyclohexanone Intermediate
  • Reactant: Phenylcyclohexanone
  • Reagent: Chlorine gas (Cl2)
  • Conditions: Warming to 58–60 °C, chlorine back-fed into reaction vessel until completion
  • Product: 1-chlorophenylcyclohexanone intermediate
Alkaline Hydrolysis to Final Product
  • Reactants: 1-chlorophenylcyclohexanone and aqueous sodium hydroxide (NaOH)
  • Conditions: Stirring under controlled temperature until reaction completion
  • Workup: Extraction with toluene, separation of aqueous and organic layers, recovery of toluene, isolation of crude 1-hydroxycyclohexyl phenyl ketone
  • Purification: Vacuum distillation followed by recrystallization from petroleum ether to obtain pure product

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Reactants & Reagents Conditions Key Parameters Product/Intermediate
1 Acidylation Hexahydrobenzoic acid + PCl3 33–60 °C, 4 h Acid:PCl3 = 1.8–2:1 (wt ratio) Cyclohexanecarbonyl chloride
2 Friedel-Crafts acylation Cyclohexanecarbonyl chloride + Benzene + AlCl3 5–15 °C addition, 13–15 °C, 2.5 h Benzene:AlCl3:Acid chloride = 9:3:3.16 Phenylcyclohexanone intermediate
3 Hydrolysis Phenylcyclohexanone complex + dilute HCl (1.5–2.5%) Stirring, pH > 5 Removal of AlCl3 salts Phenylcyclohexanone (clean)
4 Chlorination Phenylcyclohexanone + Cl2 58–60 °C, chlorine back-feed Controlled chlorine feed 1-Chlorophenylcyclohexanone
5 Alkaline hydrolysis 1-Chlorophenylcyclohexanone + NaOH Stirring, room temp NaOH:chloride ~1:1 (wt ratio) 1-Hydroxycyclohexyl phenyl ketone (crude)
6 Purification Crude product Vacuum distillation, recrystallization Petroleum ether solvent Pure 1-hydroxycyclohexyl phenyl ketone

Alternative Synthetic Route: Nucleophilic Coupling with 1-Ethynylcyclohexanol

  • Catalytic system: Tetrabutylammonium hydroxide (Bu4NOH) in DMSO/H2O
  • Reaction: Coupling of 1-ethynylcyclohexanol with ketones (e.g., acetophenone) to form acetylene diols including 1-(3-hydroxy-3-phenylbut-1-ynyl)cyclohexanol derivatives
  • Conditions: Low temperature (~10 °C), controlled addition of reagents, quenching after 12 hours
  • Yield: Up to 86% for acetylene diols
  • Note: While this method produces related hydroxycyclohexyl compounds, it is more specialized and less commonly used for direct synthesis of this compound itself.

Analysis of Preparation Methods

Advantages of Friedel-Crafts Based Method

  • High yield and purity: The multi-step approach yields high-quality 1-hydroxycyclohexyl phenyl ketone with good overall yield.
  • Scalability: Suitable for industrial scale due to well-established Friedel-Crafts acylation and chlorination steps.
  • Environmental considerations: Modern improvements reduce sulfur dioxide and sodium chloride waste emissions compared to older methods.
  • Reaction control: Temperature and stoichiometry control enable selective chlorination and hydrolysis, minimizing by-products.

Challenges and Considerations

Alternative Method Suitability

  • The nucleophilic coupling method involving 1-ethynylcyclohexanol is useful for synthesizing related hydroxyalkynyl cyclohexanol derivatives but is less direct for the target ketone.
  • It offers high yields for specialized acetylene diols but involves different reaction mechanisms and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-1-phenylethanone as a photoinitiator involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of a polymer network. The compound’s ability to generate free radicals upon UV exposure makes it highly effective in UV-curable applications .

Comparison with Similar Compounds

3-Hydroxy-1-phenylbutan-1-one

  • Structure : Phenyl group attached to a β-hydroxy ketone with a linear butyl chain.
  • Synthesis: Aldol condensation of acetophenone with acetaldehyde .
  • Applications : Intermediate in organic synthesis; antitumor activity less studied than the target compound .

1-(4-Chlorophenyl)-3-hydroxybutan-1-one

  • Structure: Incorporates a 4-chlorophenyl group instead of phenyl, with a β-hydroxy butanone chain.
  • Synthesis: Aldol condensation of 4-chloroacetophenone with acetaldehyde .
  • Properties : The electron-withdrawing chlorine substituent increases electrophilicity, altering reactivity in nucleophilic additions. Molecular weight: C₁₀H₁₁ClO₂ (198.65 g/mol).

5-Hydroxy-2,5-dimethylhexan-3-one

  • Structure : Branched aliphatic β-hydroxy ketone with two methyl groups.
  • Synthesis : Aldol condensation of acetone with methyl ketones .
  • Properties : Aliphatic structure reduces aromatic interactions, leading to lower melting points and higher volatility. Molecular weight: C₈H₁₆O₂ (144.21 g/mol).
  • Applications : Less relevant in medicinal chemistry compared to aromatic analogs like the target compound .

Structural Modifications and Functional Implications

Cyclohexyl vs. Linear Alkyl Groups

The cyclohexanol moiety in this compound enhances steric bulk and hydrophobicity compared to linear alkyl chains (e.g., 3-hydroxy-1-phenylbutan-1-one). This increases melting points (70–71°C vs. ~50–60°C for linear analogs) and may improve stability in solid-state formulations .

Aromatic vs. Heterocyclic Substituents

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone (): The benzothiazole sulfanyl group introduces sulfur-based reactivity, making it a precursor for Michael additions and chalcone synthesis. This contrasts with the target compound’s hydroxycyclohexyl group, which prioritizes hydrogen bonding .
  • 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (): The benzimidazole ring and chlorine substituent confer antifungal properties, as seen in analogs like 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone .

Antitumor Activity

The target compound’s cyclohexyl-hydroxy group facilitates double cyclization reactions to form antitumor agents active against breast cancer cell lines (e.g., MDA-MB-231). Comparatively, 3-hydroxy-3-methyl-1-phenylbutan-1-one (a methyl-substituted analog) shows weaker cyclization efficiency due to reduced steric guidance .

Photoinitiation

As Irgacure 184 , the target compound’s ability to generate free radicals under UV light is superior to aliphatic β-hydroxy ketones (e.g., 4-hydroxy-3,3-dimethylbutan-2-one), which lack aromatic conjugation for efficient light absorption .

Neuroprotective and Enzymatic Interactions

The target compound’s simpler structure prioritizes material science applications over neuroprotection .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₃H₁₆O₂ 204.27 70–71 Antitumor agents, photoinitiator
3-Hydroxy-1-phenylbutan-1-one C₁₀H₁₂O₂ 164.20 ~50–60* Organic synthesis
1-(4-Chlorophenyl)-3-hydroxybutan-1-one C₁₀H₁₁ClO₂ 198.65 N/A Antimicrobial potential
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone C₁₅H₁₁NO₂S₂ 301.38 N/A Michael addition precursor
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone C₁₅H₁₁ClN₂O 270.72 N/A Antifungal agents

*Estimated based on structural analogy.

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